4-(Quinolin-6-yl)butan-1-amine
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Overview
Description
4-(Quinolin-6-yl)butan-1-amine is an organic compound with the molecular formula C13H16N2 It features a quinoline ring system attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-6-yl)butan-1-amine typically involves the construction of the quinoline ring followed by the attachment of the butylamine chain. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
For the specific synthesis of this compound, a possible route could involve the initial formation of 6-chloroquinoline, followed by nucleophilic substitution with butylamine under basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize the same fundamental reactions as laboratory-scale syntheses but are optimized for efficiency, yield, and safety. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-6-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitriles, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-(Quinolin-6-yl)butan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Quinolin-6-yl)butan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The quinoline ring system is known to interact with DNA and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties and used in medicinal chemistry.
2-Aminoquinoline: Utilized in the synthesis of antimalarial drugs and other therapeutic agents.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline ring with a butylamine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-quinolin-6-ylbutan-1-amine |
InChI |
InChI=1S/C13H16N2/c14-8-2-1-4-11-6-7-13-12(10-11)5-3-9-15-13/h3,5-7,9-10H,1-2,4,8,14H2 |
InChI Key |
UMQMWXSGIBLLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCCCN)N=C1 |
Origin of Product |
United States |
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